Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of atoms, including a pyridine ring fused with an isoxazole ring, and is characterized by the presence of an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring, followed by the introduction of the ethanone group through acylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH control is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but often involve nucleophiles or electrophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: This compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(3,6-dimethyl-4-oxido-[1,2]oxazolo[4,5-b]pyridin-4-ium-5-yl): This compound shares a similar core structure but differs in the position of the oxido group.
Other Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
618093-14-4 |
---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
1-(3,6-dimethyl-4-oxido-[1,2]oxazolo[4,5-b]pyridin-4-ium-5-yl)ethanone |
InChI |
InChI=1S/C10H10N2O3/c1-5-4-8-10(6(2)11-15-8)12(14)9(5)7(3)13/h4H,1-3H3 |
InChI Key |
JZCKTHODTSQMAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=NO2)C)[N+](=C1C(=O)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.